4-(Isopentylthio)-2-methoxybenzonitrile
Description
4-(Isopentylthio)-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a methoxy group (-OCH₃) at the 2-position and an isopentylthio (3-methylbutylthio, -SCH₂CH(CH₂CH₃)₂) group at the 4-position of the benzene ring. This compound belongs to a class of aromatic nitriles with applications in pharmaceuticals, agrochemicals, and materials science. The thioether and nitrile functional groups confer unique physicochemical properties, including lipophilicity, stability, and reactivity, making it a valuable intermediate in organic synthesis .
Molecular Formula: C₁₃H₁₇NOS Key Features:
- Methoxy Group: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
- Nitrile Group: A polar functional group that participates in hydrogen bonding and cycloaddition reactions.
Properties
Molecular Formula |
C13H17NOS |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-methoxy-4-(3-methylbutylsulfanyl)benzonitrile |
InChI |
InChI=1S/C13H17NOS/c1-10(2)6-7-16-12-5-4-11(9-14)13(8-12)15-3/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
XWPLSLIGOKRGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC(=C(C=C1)C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Methoxybenzonitriles
The following table compares 4-(Isopentylthio)-2-methoxybenzonitrile with related benzonitrile derivatives:
Physicochemical and Reactivity Comparisons
- Lipophilicity : The isopentylthio group in the target compound increases logP compared to simpler analogs like 2-methoxybenzonitrile (predicted logP ~3.5 vs. ~1.5), enhancing membrane permeability .
- Thermal Stability : Thioether-containing benzonitriles (e.g., 4,8-bis(isopentylthio)-benzodiazole) exhibit higher melting points (>200°C) due to sulfur-mediated intermolecular interactions, suggesting similar stability for the target compound .
- Reactivity: The nitrile group undergoes nucleophilic addition, while the thioether can participate in oxidation (e.g., to sulfoxide) or alkylation reactions. This contrasts with 4-amino-2-methoxybenzonitrile, where the amino group enables diazotization or amide coupling .
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